methyl 5-(((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate is a synthetic organic compound with a complex structure, possessing multiple functional groups including a pyrazolo[3,4-d]pyridazin ring system, a furan ring, and a thiomethyl group. This compound is notable for its potential pharmacological activities and is of interest in medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic synthesis procedures. Starting materials may include readily available chemicals like 4-fluoroaniline, which undergoes several transformations including acylation, cyclization, and sulfidation to form the pyrazolo[3,4-d]pyridazin-7-yl core.
Step 1: : Acylation of 4-fluoroaniline.
Step 2: : Cyclization to form the pyrazolo[3,4-d]pyridazin core.
Step 3: : Introduction of the thio-methyl group via thiolation.
Step 4: : Coupling with furan-2-carboxylic acid methyl ester.
Industrial Production Methods
Industrial production methods for this compound would need to optimize yield, purity, and cost-effectiveness. Typically, this involves the use of automated reactors and continuous flow chemistry to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur moiety, forming sulfoxides or sulfones.
Reduction: : The nitro or keto groups in intermediates may be reduced to amines or alcohols, respectively.
Substitution: : Halogen substitution reactions are possible, especially on the fluorophenyl ring.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.
Major Products
Major products from these reactions include various oxidized or reduced derivatives, which may possess different pharmacological properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a starting material for the synthesis of more complex molecules, serving as a versatile intermediate.
Biology and Medicine
In biological and medical research, this compound is studied for its potential as a pharmaceutical agent. It shows promise in areas like anti-inflammatory, anti-cancer, and antimicrobial therapies due to its ability to interact with various molecular targets.
Industry
In industrial applications, derivatives of this compound might be used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action for methyl 5-(((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate involves interaction with specific molecular targets such as enzymes or receptors. Its unique structure allows it to fit into binding sites, inhibiting or activating specific biological pathways.
Comparison with Similar Compounds
When compared with other similar compounds such as pyrazolo[3,4-d]pyridazines and furan derivatives, methyl 5-(((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate stands out due to its specific fluorophenyl substitution and thiomethyl group, which impart unique pharmacological properties.
List of Similar Compounds
4-methyl-1H-pyrazolo[3,4-d]pyridazine.
5-(methylthio)-2-furancarboxylic acid.
4-fluorophenyl derivatives with various core structures.
So, what do you think about these details? Intriguing, no?
Properties
IUPAC Name |
methyl 5-[[1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3S/c1-11-15-9-21-24(13-5-3-12(20)4-6-13)17(15)18(23-22-11)28-10-14-7-8-16(27-14)19(25)26-2/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIPUZMUIIMGCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC3=CC=C(O3)C(=O)OC)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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